Deltatsine
Overview
Description
Deltatsine is a chemical compound classified as a C19-diterpenoid alkaloid. It is derived from the roots of the plant species Delphinium tatsienense, which belongs to the Ranunculaceae family . The molecular formula of this compound is C25H41NO7, and it is known for its complex structure, which includes multiple methoxyl and hydroxyl groups .
Preparation Methods
Deltatsine can be synthesized through a series of chemical reactions involving methylation and etherification. One common method involves the etherification of methyl-protected benzaldehyde . The industrial production of this compound typically involves the extraction of the compound from the roots of Delphinium tatsienense, followed by purification processes to isolate the pure alkaloid .
Chemical Reactions Analysis
Deltatsine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl iodide and sodium hydride for methylation . The major products formed from these reactions include monomethyl and dimethyl ethers, as well as acetylated derivatives .
Scientific Research Applications
Deltatsine has a wide range of scientific research applications. In chemistry, it is used as a reference standard for studying the properties of diterpenoid alkaloids . In biology and medicine, this compound is investigated for its potential pharmacological effects, including its role as a natural product with possible therapeutic benefits . Additionally, it is used in the food industry as a flavoring agent due to its strong aroma .
Mechanism of Action
The mechanism of action of Deltatsine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the activity of certain enzymes and signaling molecules .
Comparison with Similar Compounds
Deltatsine is similar to other diterpenoid alkaloids, such as aconitine and lycoctonine, which also possess complex structures with multiple methoxyl and hydroxyl groups . this compound is unique in its specific arrangement of functional groups and its distinct pharmacological properties. Other similar compounds include delcosine and delsoline, which share structural similarities but differ in their biological activities .
Properties
IUPAC Name |
11-ethyl-6,8,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,9,16-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(33-5,17(14)18(13)28)25(29,21(24)26)20(32-4)19(22)24/h13-21,27-29H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVRGDGUZROMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)OC)O)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919039 | |
Record name | 20-Ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92631-66-8 | |
Record name | Deltatsine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092631668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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